

Fura-2 Pentapotassium Salt: A Technical Guide for Measuring Intracellular Calcium

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Compound of Interest

Compound Name: Fura-2 pentapotassium

Cat. No.: B2536095

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Fura-2 is a highly sensitive, ratiometric fluorescent indicator widely employed for the quantitative measurement of intracellular calcium ($[Ca^{2+}]_i$), a critical second messenger in numerous cellular signaling pathways. This guide provides a comprehensive overview of **Fura-2 pentapotassium** salt, its principles, and detailed protocols for its application in research and drug development.

Principle of Ratiometric Calcium Measurement

Fura-2 is an aminopolycarboxylic acid-based dye that chelates free Ca^{2+} . Its key feature is a shift in its excitation spectrum upon binding to calcium, while the emission wavelength remains relatively constant.^[1] Specifically, when Fura-2 binds to Ca^{2+} , its peak fluorescence excitation shifts from approximately 380 nm (Ca^{2+} -free) to 340 nm (Ca^{2+} -bound).^{[2][3]} The dye consistently emits light around 510 nm regardless of its calcium-bound state.^[1]

This spectral shift allows for ratiometric measurement, where the ratio of fluorescence intensity emitted when the dye is excited at 340 nm versus 380 nm is calculated. This ratio (F_{340}/F_{380}) is directly proportional to the intracellular calcium concentration.^[4] The primary advantage of this method is that it minimizes issues like uneven dye loading, variations in cell thickness, photobleaching, and dye leakage, which can confound results from single-wavelength indicators.^{[2][3]}

Fura-2 Pentapotassium Salt vs. Fura-2 AM

It is crucial to distinguish between the two common forms of Fura-2:

- **Fura-2 Pentapotassium Salt:** This is the salt form of the indicator. It is inherently membrane-impermeant and cannot passively cross into live cells.[5][6] Therefore, it must be introduced into the cytosol directly via methods such as microinjection, electroporation, or scrape loading.[5][7] This form is ideal for applications where precise control over the intracellular indicator concentration is needed or in membrane-free systems.[7]
- **Fura-2 AM:** This is an acetoxymethyl (AM) ester derivative of Fura-2. The AM ester groups render the molecule lipophilic, allowing it to readily diffuse across the cell membrane.[2][8] Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the active, membrane-impermeable Fura-2 salt form in the cytosol.[2][9] While this is the more common method for loading large populations of cells, it can lead to incomplete de-esterification or compartmentalization of the dye in organelles.

Quantitative Data

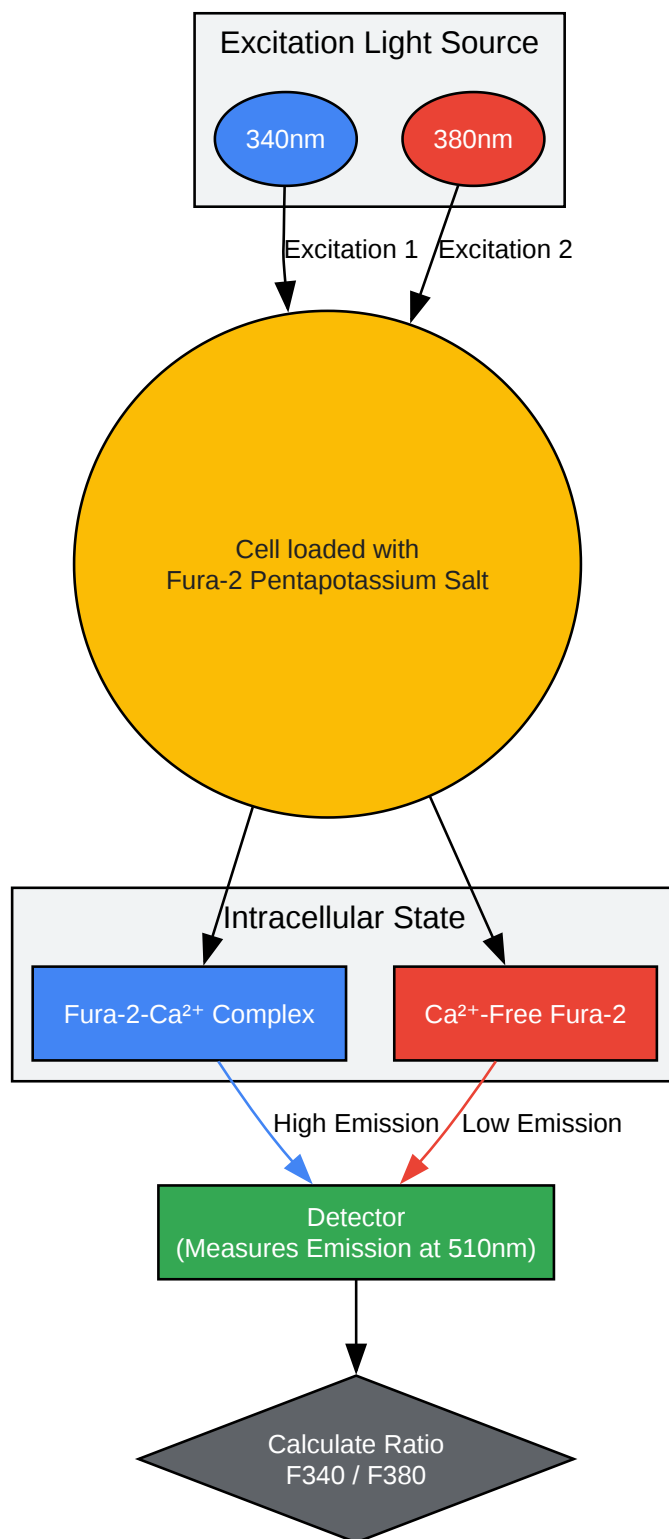
The following table summarizes the key quantitative properties of Fura-2.

Property	Value	Notes
Excitation Maximum (Ca ²⁺ -bound)	335 - 340 nm[2][5]	Wavelength for exciting the calcium-saturated form of the dye.
Excitation Maximum (Ca ²⁺ -free)	363 - 380 nm[2][5]	Wavelength for exciting the calcium-free form of the dye.
Emission Maximum	~505 - 512 nm[1][5]	Relatively unchanged with calcium binding.
Dissociation Constant (Kd)	~140 - 145 nM[4][5]	At 22°C, pH 7.2. This high affinity makes it suitable for measuring resting and small changes in [Ca ²⁺] _i . [10]
Molar Extinction Coefficient (ε)	ε (335 nm, high Ca ²⁺) = 35,000 M ⁻¹ cm ⁻¹ ε (363 nm, no Ca ²⁺) = 27,000 M ⁻¹ cm ⁻¹ [8]	After hydrolysis of the AM ester.
Molecular Weight	832 g/mol [5]	For the pentapotassium salt form.

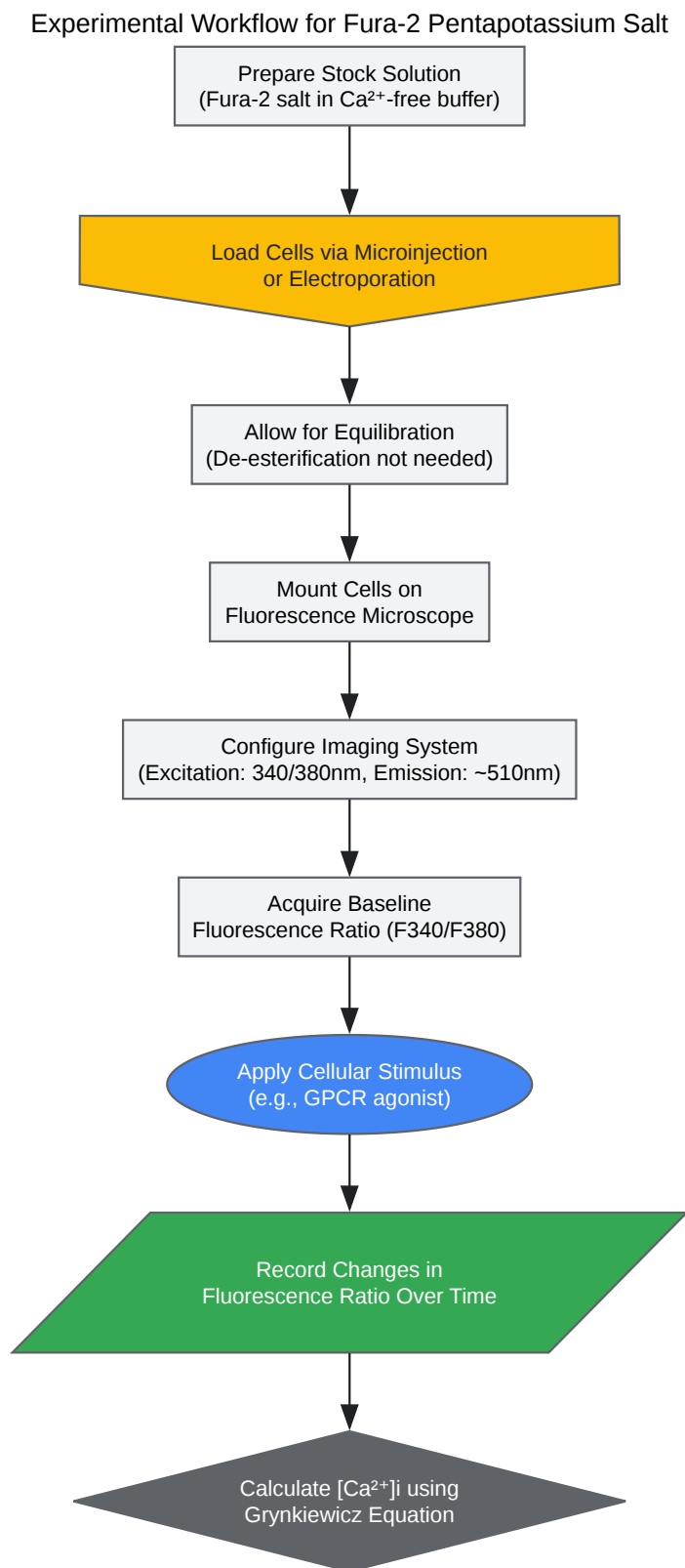
Visualizing the Fura-2 Mechanism and Workflow

To better understand the principles and application of Fura-2, the following diagrams illustrate the core concepts and experimental flow.

Fura-2 Calcium Measurement Principle

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Caption: Fura-2 is excited at 340nm and 380nm, and the ratio of the resulting 510nm emission reflects $[Ca^{2+}]_i$.



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Caption: Workflow for measuring intracellular calcium using **Fura-2 pentapotassium** salt.

Experimental Protocol: Microinjection

This protocol provides a generalized method for loading **Fura-2 pentapotassium** salt into adherent cells via microinjection.

1. Reagent Preparation:

- **Fura-2 Stock Solution:** Prepare a 1-10 mM stock solution of **Fura-2 pentapotassium** salt by dissolving it in a calcium-free intracellular-like buffer (e.g., 120 mM KCl, 10 mM MOPS, pH 7.2). Store aliquots at -20°C, protected from light.
- **Microinjection Buffer:** Dilute the Fura-2 stock solution in the same calcium-free buffer to a final concentration of 50-200 µM. This concentration may need optimization depending on the cell type and injection volume.

2. Cell Preparation:

- Plate cells on glass coverslips or dishes suitable for microscopy.[\[11\]](#)
- Ensure cells are healthy and sub-confluent to allow for easy access for microinjection.
- Just before the experiment, replace the culture medium with a suitable imaging buffer (e.g., HEPES-buffered saline) that is free of phenol red to reduce background fluorescence.[\[11\]](#)

3. Microinjection Procedure:

- Mount the coverslip with cells onto the stage of an inverted microscope equipped with micromanipulators.
- Back-fill a micropipette with the final Fura-2 microinjection buffer.
- Under microscopic guidance, carefully bring the micropipette into contact with the cell membrane of a target cell and apply a brief pulse of pressure to inject the dye into the cytoplasm.

- Retract the pipette and move to the next target cell.

4. Post-Injection and Imaging:

- Allow the injected cells to recover for 5-10 minutes to permit the dye to equilibrate within the cytosol.
- Excite the cells alternately with light at 340 nm and 380 nm, using a high-speed filter wheel or monochromator.
- Capture the fluorescence emission at ~510 nm using a sensitive camera (e.g., EMCCD or sCMOS).
- Record a baseline ratio before applying a stimulus. After stimulation, continue to record the ratio over time to monitor the calcium transient.

Data Analysis: The Grynkiewicz Equation

The F340/F380 ratio can be converted to an absolute calcium concentration using the Grynkiewicz equation:

$$[Ca^{2+}] = K_d * [(R - R_{min}) / (R_{max} - R)] * (Sf2 / Sb2)$$

Where:

- K_d is the dissociation constant of Fura-2 for Ca^{2+} (~145 nM).^[5]
- R is the experimentally measured F340/F380 ratio.
- R_{min} is the ratio in the absence of calcium (zero Ca^{2+}).
- R_{max} is the ratio at saturating Ca^{2+} concentrations.
- $Sf2 / Sb2$ is the ratio of fluorescence intensities at 380 nm for the Ca^{2+} -free and Ca^{2+} -bound forms of the dye, respectively.

The calibration parameters (R_{min} , R_{max} , $Sf2/Sb2$) must be determined empirically using in situ or in vitro calibration methods.

Application in Signaling Pathway Analysis

Fura-2 is a powerful tool for dissecting calcium-mediated signaling pathways, such as those initiated by G-protein coupled receptors (GPCRs).[5][6]

Caption: Fura-2 measures cytosolic Ca^{2+} released from the ER following GPCR activation.

Summary

Fura-2 pentapotassium salt remains a cornerstone for the precise measurement of intracellular calcium. Its ratiometric properties provide robust and quantifiable data, correcting for many potential experimental artifacts. While its membrane-impermeant nature requires invasive loading techniques like microinjection, this also affords the researcher direct control over intracellular dye concentration. By understanding its principles and applying the appropriate protocols, **Fura-2 pentapotassium** salt is an invaluable tool for scientists investigating the complex roles of calcium in cellular physiology and pharmacology.

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